molecular formula C18H18N2O5S B165978 Cyprosulfamide CAS No. 221667-31-8

Cyprosulfamide

Cat. No. B165978
M. Wt: 374.4 g/mol
InChI Key: OAWUUPVZMNKZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyprosulfamide is a herbicide safener used with thiencarbazone-methyl . It is not known by any other names . It is often used to provide additional crop safety when using thiencarbazone-methyl and tembotrione . Its ecotoxicity tends to be low . No data relating to its impact on human health is available .


Synthesis Analysis

The synthesis of Cyprosulfamide involves the use of 2-(4-chlorophenyl) aniline dissolved in a mixed solvent of dimethylbenzene and water, with the subsequent addition of alkali .


Molecular Structure Analysis

The molecular formula of Cyprosulfamide is C₁₈H₁₈N₂O₅S . Its canonical SMILES is COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3 .


Chemical Reactions Analysis

Cyprosulfamide has been found to induce ABA synthesis more robustly than salinity stress, allowing the two regulators to converge on certain downstream target genes .


Physical And Chemical Properties Analysis

Cyprosulfamide is a solid substance in the form of a powder . Its molecular mass is 374.41 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Molecular Breeding .

Summary of the Application

Cyprosulfamide is used as a herbicide safener that enhances abiotic stress tolerance in rice. It not only protects the plants from salinity stress but also induces vigorous growth, including the formation of new tillers and early flowering .

Methods of Application or Experimental Procedures

In the study, rice plants growing in normal and saline soils were exposed to abscisic acid (ABA), the safener cyprosulfamide, or both compounds together .

Results or Outcomes

The combination of ABA and cyprosulfamide prolonged the expression of certain genes beyond the stress period, allowing the plants to maintain their enhanced growth characteristics . It was found that cyprosulfamide induces ABA synthesis more robustly than salinity stress, allowing the two regulators to converge on certain downstream target genes .

Herbicide Safening in Cereal Crops

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Cyprosulfamide is used as a herbicide safener in cereal crops. It increases the tolerance of monocotyledonous cereal plants to herbicides without affecting the weed control effectiveness .

Methods of Application or Experimental Procedures

Cyprosulfamide is applied to the crops along with the herbicides. It can be used in maize with isoxaflutole in pre-emergence and early post-emergence applications .

Results or Outcomes

The use of Cyprosulfamide allows for the selective chemical control of weeds in botanically related crops, the use of nonselective herbicides for selective weed control, and the counteraction of residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems .

Enhancing Sweet Corn Tolerance to Dicamba

Specific Scientific Field

This application falls under the field of Plant Genetics .

Summary of the Application

Cyprosulfamide is used to enhance the tolerance of sweet corn to dicamba, a herbicide. The herbicide safener Cyprosulfamide (CSA) increases tolerance to dicamba by stimulating the expression of several cytochrome P450 (CYP) genes .

Methods of Application or Experimental Procedures

Sweet corn hybrids representing each of the three CYP genotypes were treated with dicamba or dicamba + Cyprosulfamide at one of three growth stages: V3, V6, or V9 .

Results or Outcomes

The addition of Cyprosulfamide to dicamba V9 applications reduced the injury from dicamba for all three genotypic classes . The use of sweet corn hybrids along with herbicide safeners will reduce the frequency and severity of injury from dicamba and other CYP-metabolized herbicides .

Enhancing Tolerance to Nonselective Herbicides

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Cyprosulfamide is used as a safener to enhance crop tolerance to nonselective herbicides. It allows for the selective chemical control of weeds in botanically related crops, the use of nonselective herbicides for selective weed control, and the counteraction of residual activity of soil-applied persistent herbicides such as triazines in crop rotation systems .

Methods of Application or Experimental Procedures

Cyprosulfamide is applied to the crops along with the nonselective herbicides .

Results or Outcomes

With the use of safeners like Cyprosulfamide, difficult weed control problems can be addressed and without safeners, many herbicidally active substances could have never been applied for weed control .

Protection Against Various Herbicides

Specific Scientific Field

This application falls under the field of Plant Genetics .

Summary of the Application

Cyprosulfamide is used as a safener to protect field corn from injury caused by various acetolactate synthase– and hydroxyphenylpyruvate dioxygenase–inhibiting herbicides as well as dicamba .

Methods of Application or Experimental Procedures

Cyprosulfamide is applied to the crops along with the herbicides .

Results or Outcomes

The use of Cyprosulfamide increases the tolerance of crops to various herbicides, reducing the frequency and severity of injury .

Future Directions

Understanding the mechanisms by which safeners like Cyprosulfamide act is significant for the discovery of novel types . Current research supports a model involving cooperation between the Cyprosulfamide and ABA signaling pathways . This could lead to the development of new safeners and improved crop productivity .

properties

IUPAC Name

N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWUUPVZMNKZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058022
Record name Cyprosulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cyprosulfamide

CAS RN

221667-31-8
Record name Cyprosulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221667-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprosulfamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221667318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyprosulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5J23Y43OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyprosulfamide
Reactant of Route 2
Reactant of Route 2
Cyprosulfamide
Reactant of Route 3
Reactant of Route 3
Cyprosulfamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cyprosulfamide
Reactant of Route 5
Reactant of Route 5
Cyprosulfamide
Reactant of Route 6
Reactant of Route 6
Cyprosulfamide

Citations

For This Compound
415
Citations
S Dashevskaya, R Horn, I Chudobova, S Schillberg… - Molecular …, 2013 - Springer
… of cyprosulfamide activity. We found that the two regulators have overlapping activities and that the properties of cyprosulfamide … with cyprosulfamide and with cyprosulfamide plus ABA. …
Number of citations: 25 link.springer.com
HJ Santel - Julius-Kühn-Archiv, 2012 - core.ac.uk
… technology such as the novel safener cyprosulfamide and with other herbicidal active ingredients… product is ensured by the novel safener cyprosulfamide which can protect corn via root …
Number of citations: 28 core.ac.uk
G Giannakopoulos, J Dittgen, W Schulte… - Pest management …, 2020 - Wiley Online Library
… In this study, we investigated the selectivity of the recently developed sulfonamide safener cyprosulfamide (CSA) in maize ( Zea mays L.) and wheat ( Triticum aestivum ), focusing on its …
Number of citations: 18 onlinelibrary.wiley.com
DE Robinson, N Soltani, C Shropshire, PH Sikkema - HortScience, 2013 - journals.ashs.org
… Isoxaflutole + cyprosulfamide applied PRE or POST at 105 and 210 g·ha −1 caused up … cyprosulfamide. Based on these results, there is potential for use of isoxaflutole + cyprosulfamide …
Number of citations: 16 journals.ashs.org
OP Femi-Oloye, FF Oloye, PD Jones… - Science of The Total …, 2023 - Elsevier
… of cyprosulfamide have not been studied previously. Therefore, the toxicity of cyprosulfamide … Hence, sorption chemistry of cyprosulfamide considering soil of varied characteristics and …
Number of citations: 1 www.sciencedirect.com
R Mink, AI Linn, HJ Santel… - Pest management …, 2020 - Wiley Online Library
… The reduction of cyprosulfamide by 88% when applied as seed treatment did not … The crop deterioration in both trials was stronger in the cyprosulfamide seed treatments compared to …
Number of citations: 14 onlinelibrary.wiley.com
ME McFadden, ML Hladik - ACS Agricultural Science & …, 2021 - ACS Publications
… , cyprosulfamide, and two of its degradates, cyprosulfamide … transport and transformation of cyprosulfamide, the method … United States where cyprosulfamide had been applied. All three …
Number of citations: 5 pubs.acs.org
M Karaminejad, M Jamali, P Sabeti - Applied Field Crops Research, 2020 - aj.areeo.ac.ir
… +isoxaflutol+cyprosulfamide and comparing their efficacy … +isoxaflutol+cyprosulfamide with three recommended doses (… , thiencarbazone+isoxaflutol+cyprosulfamide was efficient at …
Number of citations: 2 aj.areeo.ac.ir
A Altissimo, R Bortolaso, R Friede… - … , Chianciano Terme (SI …, 2018 - cabdirect.org
The application of certain active ingredients in combination with a specific adjuvant aims at increasing the selectivity and the early development of maize. The phenotyping technique by …
Number of citations: 0 www.cabdirect.org
S Dashevskaya - 2011 - tdx.cat
… de arroz sin tratar y las tratadas con cyprosulfamide y / o ABA en presencia o ausencia … cyprosulfamide o cyprosulfamide más ABA. Nosotros proponemos que el safener cyprosulfamide …
Number of citations: 4 www.tdx.cat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.